Sodium phenyl phosphate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

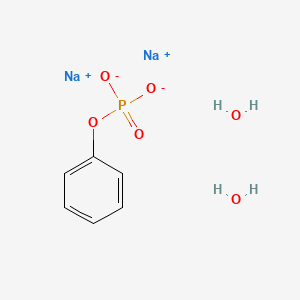

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;phenyl phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P.2Na.2H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;;/h1-5H,(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMYCGIOWIBSRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Phenyl Phosphate Dihydrate for Researchers and Drug Development Professionals

Introduction

Sodium phenyl phosphate (B84403) dihydrate, also known as disodium (B8443419) phenyl phosphate dihydrate, is a versatile and widely utilized organophosphate compound in biochemical and pharmaceutical research. Its primary application lies in its role as a substrate for the determination of phosphatase activity, a critical aspect in the study of cellular signaling, metabolic pathways, and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and a discussion of its applications in scientific research.

Chemical and Physical Properties

Sodium phenyl phosphate dihydrate is a white to off-white crystalline powder. It is readily soluble in water and stable under a range of conditions, making it a reliable reagent in various assays.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₅Na₂O₄P·2H₂O | [1][2][3] |

| Molecular Weight | 254.09 g/mol | [1][2][3] |

| CAS Numbers | 66778-08-3 (dihydrate), 3279-54-7 (anhydrous) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8°C | |

| Purity | Typically ≥95% | [2][3] |

| Impurities | <0.1% phenol (B47542) (by weight) |

Role in Understanding Cellular Signaling

While this compound is not a direct signaling molecule, it is an indispensable tool for studying signal transduction pathways. Phosphatases, the enzymes that hydrolyze this substrate, are critical regulators of cellular signaling. They counteract the activity of kinases by removing phosphate groups from proteins and other molecules, thereby modulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. The ability to accurately measure phosphatase activity using this compound is, therefore, fundamental to understanding these complex signaling networks.[1]

Figure 1: Role of phosphatases in regulating signal transduction.

Experimental Protocols

This compound is a key reagent in various experimental protocols, primarily for the determination of acid and alkaline phosphatase activity.

Alkaline Phosphatase Activity Assay (Modified Kind and King Method)

This colorimetric assay is widely used to determine alkaline phosphatase (ALP) activity in serum and other biological samples. The enzyme hydrolyzes disodium phenyl phosphate to phenol, which then reacts with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent to form a colored product.

Reagents:

-

Buffer-substrate (pH 10.0): 30 mmol/L Sodium Carbonate, 20 mmol/L Sodium Bicarbonate, and 5 mmol/L Dithis compound.

-

Aminoantipyrine-arsenate reagent: 60 mmol/L 4-aminoantipyrine and 240 mmol/L Sodium Arsenate.

-

Potassium ferricyanide: 150 mmol/L.

-

Stock standard phenol solution: 1 g/L.

Protocol:

-

Incubate 0.05 mL of serum with 2 mL of buffer-substrate at 37°C for 15 minutes.

-

Stop the reaction by adding 0.5 mL of AAP-arsenate reagent, followed by 0.5 mL of potassium ferricyanide.

-

Measure the absorbance of the resulting colored product at 510 nm.

-

Calculate ALP activity based on a standard curve prepared using the phenol standard.

Figure 2: Workflow for alkaline phosphatase assay.

Continuous Spectrophotometric Assay for Acid Phosphatase

This method allows for the direct and continuous measurement of acid phosphatase (ACP) activity by monitoring the formation of phenol in real-time.

Principle:

The enzymatic hydrolysis of phenyl phosphate by acid phosphatase produces phenol, which has a distinct absorbance in the UV spectrum. The rate of increase in absorbance is directly proportional to the enzyme activity.

Protocol:

-

Prepare a reaction mixture containing an appropriate buffer (e.g., acetate (B1210297) buffer, pH 3.8-5.7) and a known concentration of phenyl phosphate.

-

Initiate the reaction by adding the acid phosphatase-containing sample.

-

Continuously monitor the increase in absorbance at the wavelength corresponding to phenol.

-

Determine the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Kinetic constants such as Kₘ and kcat can be determined by performing the assay at various substrate concentrations.

Figure 3: Workflow for continuous acid phosphatase assay.

Purification of Sodium Phenyl Phosphate

For applications requiring high purity, commercial sodium phenyl phosphate can be further purified.

Protocol:

-

Dissolve the compound in a minimal amount of methanol.

-

Filter the solution to remove any insoluble inorganic phosphate.

-

Precipitate the sodium phenyl phosphate by adding an equal volume of diethyl ether.

-

Wash the resulting solid with diethyl ether.

-

Dry the purified solid in a vacuum.

Other Applications in Research and Development

Beyond its primary use in phosphatase assays, this compound has several other applications:

-

Phosphate Donor: It can serve as a phosphate donor in various enzymatic reactions, aiding in the study of metabolic pathways and enzyme kinetics.[1]

-

Pharmaceutical Formulations: It can act as an excipient, enhancing the solubility and stability of active pharmaceutical ingredients.[1]

-

Synthesis of Organophosphorus Compounds: It is a reagent in the synthesis of other organophosphorus compounds.[1]

-

Analytical Chemistry: It is used as a standard for determining phosphorus content.[1]

Conclusion

This compound is a cornerstone reagent for researchers and drug development professionals. Its utility as a substrate for phosphatases provides a critical window into the regulation of cellular signaling pathways. The detailed protocols and information presented in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to advancements in our understanding of biology and the development of new therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of Sodium Phenyl Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenyl phosphate (B84403) dihydrate, also known as disodium (B8443419) phenyl phosphate dihydrate, is an organophosphate compound with significant applications in biochemical research and pharmaceutical development. Its primary utility lies in its role as a substrate for various phosphatases, enzymes crucial for cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of the chemical properties of sodium phenyl phosphate dihydrate, including its physical and chemical characteristics, analytical methodologies, stability profile, and its application in studying key signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is known to be hygroscopic and should be stored in a dry environment.[1] The fundamental chemical and physical properties are summarized in the tables below for easy reference.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Dithis compound, Phenyl phosphate disodium salt dihydrate | [2] |

| CAS Number | 66778-08-3 | [3] |

| Molecular Formula | C₆H₅Na₂O₄P·2H₂O | [3] |

| Molecular Weight | 254.09 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Odor | Odorless | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water (50 mg/mL) | [2] |

| Soluble in methanol | [4] | |

| pKa (of phenylphosphoric acid) | pKa1: 1.25 (Predicted) | [4][5] |

| pKa2: Not specified | ||

| Water Content | 11.0 - 17.1% | [2][6] |

Experimental Protocols

Detailed methodologies for the analysis and stability testing of this compound are crucial for its effective use in research and development.

Quantitative Analysis

This method determines the purity of this compound by non-aqueous acid-base titration.

Principle: The phosphate moiety of the molecule is titrated with a strong acid in a non-aqueous solvent.

Reagents and Equipment:

-

This compound sample

-

Perchloric acid (HClO₄) in glacial acetic acid (0.1 N), standardized

-

Glacial acetic acid

-

Crystal violet indicator or potentiometric titrator

-

Analytical balance

-

Burette, 50 mL

-

Beaker, 100 mL

Procedure:

-

Accurately weigh approximately 200 mg of the this compound sample.

-

Dissolve the sample in 50 mL of glacial acetic acid in a 100 mL beaker.

-

Add 2-3 drops of crystal violet indicator or set up the potentiometric titrator.

-

Titrate the solution with standardized 0.1 N perchloric acid until the endpoint is reached (a color change from violet to blue-green for the indicator, or the inflection point on the titration curve for potentiometric determination).

-

Record the volume of titrant used.

-

Perform a blank titration with 50 mL of glacial acetic acid and subtract this volume from the sample titration volume.

-

Calculate the purity of the sample. Each mL of 0.1 N perchloric acid is equivalent to 25.41 mg of this compound.[2]

A stability-indicating HPLC method can be used for the quantitative determination of this compound and its degradation products.

Principle: The compound is separated on a reverse-phase column and quantified using a UV detector.

Chromatographic Conditions (Example):

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.01N Sodium hydrogen phosphate, pH adjusted) and acetonitrile (B52724) (e.g., 80:20 v/v).[7]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 284 nm (or as optimized for the compound)[7]

-

Column Temperature: 26 °C[7]

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Prepare a sample solution of known concentration in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Compare the peak area of the analyte in the sample chromatogram to the peak area of the standard to determine the concentration.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8][9]

Objective: To evaluate the stability of this compound under various stress conditions.[9]

General Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water).

-

Expose the solution to the following stress conditions in separate experiments. A control sample should be stored under normal conditions.

Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to the stock solution and reflux for a specified period (e.g., 8 hours).[10] Neutralize the solution before analysis.

-

Base Hydrolysis: Add 1N NaOH to the stock solution and reflux for a specified period.[10] Neutralize the solution before analysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for a specified period (e.g., 7 days).[11]

-

Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 60-80°C) for a defined period.

-

Photolytic Degradation: Expose the solid powder and the stock solution to UV and visible light in a photostability chamber for a specified duration (e.g., 1.2 million lux hours).[11]

Analysis:

-

Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (as described in 3.1.2).

-

Monitor for the appearance of degradation peaks and the decrease in the main peak area.

Hygroscopicity Testing Protocol

This protocol determines the tendency of this compound to absorb moisture from the atmosphere.

Principle: The weight gain of the substance is measured after exposure to a controlled high-humidity environment.[12]

Procedure:

-

Accurately weigh a sample of this compound into a tared container.

-

Place the container in a desiccator containing a saturated solution of a salt that maintains a specific relative humidity (e.g., a saturated solution of potassium chloride for ~84% RH at 25°C).

-

Store the desiccator at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).[13]

-

After the exposure period, re-weigh the sample.

-

Calculate the percentage weight gain.

-

Classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).[13]

Role in Studying Signaling Pathways

Sodium phenyl phosphate is not a direct signaling molecule itself. However, it is a crucial tool for studying the activity of phosphatases, which are key regulators of a vast number of cellular signaling pathways. By serving as a substrate, it allows for the quantification of phosphatase activity, providing insights into the regulation of these pathways in health and disease.

Protein Tyrosine Phosphatase (PTP) Signaling

Protein Tyrosine Phosphatases (PTPs) are critical regulators of signal transduction pathways that control cell growth, differentiation, and metabolism.

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways.[14]

SHP-2 is a protein tyrosine phosphatase that, in contrast to many other PTPs, often plays a positive role in signaling, particularly in the Ras/MAPK pathway.[15]

References

- 1. Cellular prostatic acid phosphatase, a PTEN-functional homologue in prostate epithelia, functions as a prostate-specific tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3279-54-7 CAS | PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE | Organic Phosphates | Article No. 05237 [lobachemie.com]

- 3. chemscene.com [chemscene.com]

- 4. Cas 701-64-4,PHENYLPHOSPHORIC ACID | lookchem [lookchem.com]

- 5. PHENYLPHOSPHORIC ACID | 701-64-4 [chemicalbook.com]

- 6. 044711.22 [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]

- 12. labbox.eu [labbox.eu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Structure of Sodium Phenyl Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenyl phosphate (B84403) dihydrate (SPPD), a key organophosphate compound, serves as a vital substrate in various biochemical assays and holds potential in pharmaceutical applications. This technical guide provides a comprehensive overview of the core structural and physicochemical properties of SPPD. It details experimental protocols for its synthesis, purification, and analysis, alongside its application in enzymatic assays. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed methodologies and collated data to support further research and application.

Chemical Structure and Properties

Sodium phenyl phosphate dihydrate is the dihydrated sodium salt of phenyl phosphate. Its structure consists of a phosphate group esterified with a phenyl group, with two sodium ions as counterions and two molecules of water of hydration.

Chemical Formula: C₆H₅Na₂O₄P·2H₂O[1]

Molecular Weight: 254.09 g/mol [2][3][4]

CAS Number: 66778-08-3[2][3][4]

Appearance: White to off-white crystalline powder.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Melting Point | >300 °C | [5][6] |

| Solubility | Soluble in water. | [5][7] |

| Storage Temperature | 2-8 °C | [2][5] |

| Purity | ≥95% to ≥99% (by assay) | [1][2][3] |

| Impurities | <0.1% free phenol (B47542) | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

-

¹H NMR (Proton NMR): In D₂O, the proton NMR spectrum of the anhydrous form, disodium (B8443419) phenyl phosphate, shows signals corresponding to the phenyl group protons. The chemical shifts are reported as follows:

-

δ 7.357 ppm

-

δ 7.212 ppm

-

δ 7.113 ppm

-

-

³¹P NMR (Phosphorus-31 NMR): As a phosphate ester, a single peak is expected in the ³¹P NMR spectrum. The exact chemical shift can vary depending on the solvent and pH.

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretching: A broad band due to the water of hydration.

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

-

P=O stretching: A strong absorption band characteristic of the phosphate group.

-

P-O-C stretching: Bands associated with the phosphate ester linkage.

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis, purification, and analysis of this compound.

Synthesis of Dithis compound

A plausible synthesis route for disodium phenyl phosphate involves the reaction of phenol with a phosphorylating agent like phosphorus oxychloride, followed by hydrolysis and neutralization.

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

-

Phosphorylation: To a cooled solution of phenol in a suitable aprotic solvent (e.g., pyridine (B92270) or triethylamine), slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic and should be maintained at a low temperature (0-5 °C).

-

Hydrolysis: After the addition is complete, the reaction mixture is carefully quenched by the slow addition of water. This hydrolyzes the intermediate phenyl dichlorophosphate to phenyl phosphoric acid.

-

Neutralization: The resulting solution is neutralized with an aqueous solution of sodium hydroxide (B78521) (NaOH) to a pH of approximately 7.5-8.0, forming disodium phenyl phosphate.

-

Isolation and Purification: The product can be isolated by precipitation from the aqueous solution by the addition of a water-miscible organic solvent like ethanol (B145695) or acetone. The crude product is then collected by filtration.

-

Crystallization: The dihydrate is obtained by recrystallizing the purified disodium phenyl phosphate from water. The crystals are collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Purification of this compound

A common method for purification involves recrystallization.

Protocol:

-

Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small volume of ice-cold deionized water.

-

Dry the purified crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

Analytical Methods

A reverse-phase HPLC method can be adapted for the purity analysis of this compound.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Sample Preparation:

-

Accurately weigh about 10 mg of the this compound sample.

-

Dissolve in and dilute to 10 mL with the mobile phase A to obtain a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

The purity of this compound can be determined by a non-aqueous acid-base titration.

Protocol:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in glacial acetic acid.

-

Titrate the solution with a standardized solution of perchloric acid in glacial acetic acid.

-

Determine the endpoint potentiometrically.

Application in Enzymatic Assays

Sodium phenyl phosphate is a widely used substrate for the determination of phosphatase activity, particularly acid and alkaline phosphatases. The enzyme catalyzes the hydrolysis of phenyl phosphate to phenol and inorganic phosphate. The liberated phenol can then be quantified colorimetrically.

Enzymatic Assay of Acid Phosphatase

This protocol describes a typical colorimetric assay for acid phosphatase activity.

Reaction:

Phenyl Phosphate + H₂O --(Acid Phosphatase)--> Phenol + Inorganic Phosphate

Workflow:

References

- 1. 酸性磷酸酶的酶促测定(EC 3.1.3.2) [sigmaaldrich.com]

- 2. Purification and characterization of acid phosphatase from Macrotyloma uiflorum seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous assay for acid phosphatase using phenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. sciencellonline.com [sciencellonline.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Disodium Phenyl Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of disodium (B8443419) phenyl phosphate (B84403) dihydrate (CAS No: 66778-08-3), a versatile chemical compound widely utilized in biochemical research and with potential applications in pharmaceutical development. This document details its chemical and physical properties, outlines a method for its purification, and provides comprehensive experimental protocols for its primary application as a substrate in phosphatase activity assays.

Chemical and Physical Properties

Disodium phenyl phosphate dihydrate is a white to off-white crystalline powder. It is recognized for its stability under a range of conditions and its solubility in water, which makes it a valuable reagent in various laboratory settings.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 66778-08-3 (Dihydrate) | [2] |

| Alternate CAS Number | 3279-54-7 | [1] |

| Molecular Formula | C₆H₅Na₂O₄P·2H₂O | [1] |

| Molecular Weight | 254.09 g/mol | [2] |

| Synonyms | Sodium phenyl phosphate dibasic dihydrate, Phenyl phosphate disodium salt dihydrate | [2] |

| IUPAC Name | disodium;phenyl phosphate;dihydrate | [3] |

| InChI Key | JAMYCGIOWIBSRT-UHFFFAOYSA-L | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in water, ethanol, and chloroform; insoluble in acetone (B3395972) and ether | [5] |

| pKa (of phenylphosphoric acid) | 1.25 ± 0.30 (Predicted) | [6] |

| Storage Temperature | 2-8°C | [2] |

| Stability | Hygroscopic | [5] |

Synthesis and Purification

While specific, detailed synthesis protocols are often proprietary or published in subscription-based journals, the general synthesis of aryl phosphates involves the esterification of phosphoric acid or its derivatives with a corresponding phenol. A common laboratory-scale purification method for disodium phenyl phosphate has been described.[7]

Purification Protocol

A common method for the purification of disodium phenyl phosphate involves the following steps:

-

Dissolve the crude disodium phenyl phosphate in a minimal amount of methanol.

-

Filter the solution to remove any insoluble inorganic phosphate residues.

-

Precipitate the purified product by adding an equal volume of diethyl ether (Et₂O).

-

Wash the resulting solid with diethyl ether.

-

Dry the purified solid in a vacuum.[7]

Applications in Research and Development

The primary application of dithis compound is as a chromogenic substrate for the determination of phosphatase activity. Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate. This activity is crucial in a vast number of cellular processes, including signal transduction.[8][9][10] Disodium phenyl phosphate also finds use as a phosphate donor in various enzymatic reactions, aiding in the study of metabolic pathways and enzyme kinetics.[1] Additionally, it has been explored as an excipient in pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients.[1]

Role in Studying Signal Transduction

Phosphorylation and dephosphorylation are fundamental mechanisms of cellular signal transduction. Kinases add phosphate groups to proteins, while phosphatases remove them, acting as molecular switches that regulate cellular processes. Disodium phenyl phosphate serves as a key reagent to quantify the activity of various phosphatases, thereby enabling researchers to study the regulation of signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.

Experimental Protocols: Phosphatase Activity Assays

Disodium phenyl phosphate is a versatile substrate for assaying both acid and alkaline phosphatases. The enzymatic reaction liberates phenol, which can then be quantified spectrophotometrically.

Enzymatic Reaction

The fundamental reaction involves the hydrolysis of the phenyl phosphate ester bond by a phosphatase enzyme.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 苯基磷酸酯钠 二元 二水合物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Disodium phenyl phosphate | C6H5Na2O4P | CID 76771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. Phenyl phosphate, disodium salt dihydrate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. PHENYLPHOSPHORIC ACID | 701-64-4 [chemicalbook.com]

- 7. Dithis compound | 66778-08-3 [chemicalbook.com]

- 8. Signalling by protein phosphatases and drug development: a systems-centred view - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of phosphatases in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What role do phosphatases play in signal transduction pathways? | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to Sodium Phenyl Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium phenyl phosphate (B84403) dihydrate, a versatile organic phosphate salt with significant applications in biochemical research and pharmaceutical development. This document outlines its chemical and physical properties, details its role as a key substrate in enzymatic assays, and provides an experimental protocol for its use in determining phosphatase activity.

Physicochemical Properties

Sodium phenyl phosphate dihydrate, also known as disodium (B8443419) phenyl phosphate dihydrate or phenyl phosphate disodium salt dihydrate, is a white crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Weight | 254.09 g/mol | [1][2][3][4][5][6][7] |

| Linear Formula | C₆H₅PO₄Na₂ · 2H₂O | [1][4][5] |

| CAS Number | 66778-08-3 | [1][2][5][6] |

| Appearance | White to off-white powder | [3][8] |

| Melting Point | >300 °C | [2] |

| Storage Temperature | 2-8°C | [1][6] |

| Purity | ≥95% to 99%+ | [1][3][7] |

| Synonyms | Dithis compound, Phenyl phosphate disodium salt dihydrate, Sodium phenyl phosphate dibasic dihydrate | [1][2][4][7] |

Applications in Research and Drug Development

This compound serves as a crucial reagent in various scientific and pharmaceutical applications:

-

Enzyme Substrate: Its primary role is as a substrate for various phosphatases, including alkaline and acid phosphatases.[6] The enzymatic hydrolysis of sodium phenyl phosphate yields phenol (B47542) and inorganic phosphate, a reaction that can be readily quantified to determine enzyme activity. This is particularly valuable in the study of cellular signaling pathways where phosphorylation and dephosphorylation are key regulatory mechanisms.

-

Biochemical Assays: It is extensively used in the development of assays to detect phosphatase activity, which is fundamental for understanding cellular signaling processes.[8]

-

Buffering Agent: In biochemical and pharmaceutical formulations, it can be utilized as a buffering agent.[6]

-

Analytical Studies: It is employed in analytical studies for the determination of phenyl phosphate based on its indirect perturbation effect on oscillating systems.[9]

-

Pharmaceutical Formulations: It can act as an excipient in drug formulations, potentially enhancing the solubility and stability of active pharmaceutical ingredients.[8]

Role in Signaling Pathways

Phosphatases, the enzymes for which sodium phenyl phosphate is a substrate, are integral components of numerous cellular signaling pathways. These enzymes catalyze the removal of phosphate groups from proteins, lipids, and other molecules, thereby regulating a vast array of cellular processes. The workflow for investigating phosphatase activity using sodium phenyl phosphate is depicted below.

Caption: Workflow for a typical phosphatase activity assay.

Experimental Protocol: Determination of Alkaline Phosphatase Activity

This protocol outlines a standard method for determining alkaline phosphatase activity using this compound as a substrate.

A. Materials:

-

This compound

-

Alkaline phosphatase

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 9.5)

-

Stop Reagent (e.g., 0.5 M NaOH)

-

Colorimetric Reagent (e.g., 4-Aminoantipyrine and Potassium ferricyanide)

-

Phenol standard solution

-

Spectrophotometer

-

Microplate reader or cuvettes

B. Methods:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer. The final concentration may vary depending on the specific assay requirements.

-

Prepare working solutions of the enzyme in the assay buffer.

-

Prepare a series of phenol standards of known concentrations in the assay buffer.

-

-

Assay Procedure:

-

Pipette the assay buffer into the wells of a microplate or into cuvettes.

-

Add the this compound solution to each well/cuvette.

-

To initiate the reaction, add the alkaline phosphatase solution. For the blank, add the assay buffer instead of the enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Stop the reaction by adding the stop reagent.

-

Add the colorimetric reagent to develop the color.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the phenol standards against their concentrations.

-

Determine the concentration of phenol produced in the enzymatic reaction from the standard curve.

-

Calculate the alkaline phosphatase activity, typically expressed in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

-

The logical relationship for calculating enzyme activity is illustrated in the following diagram.

Caption: Diagram illustrating the data analysis workflow.

Purification Methods

For applications requiring high purity, this compound can be purified by dissolving it in a minimal amount of methanol, filtering off any insoluble inorganic phosphate, and then precipitating the product by adding an equal volume of diethyl ether.[9] The resulting solid should be washed with diethyl ether and dried under a vacuum.[9]

References

- 1. 苯基磷酸酯钠 二元 二水合物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dithis compound - Safety Data Sheet [chemicalbook.com]

- 3. oxfordlabchem.com [oxfordlabchem.com]

- 4. Sodium phenyl phosphate dibasic dihydrate - Dithis compound, Phenyl phosphate disodium salt [sigmaaldrich.com]

- 5. Phenyl phosphate, disodium salt dihydrate, 98% | Fisher Scientific [fishersci.ca]

- 6. Sodium phenyl phosphate dibasic dihydrate | Krackeler Scientific, Inc. [krackeler.com]

- 7. Phenyl phosphate disodium salt, GR 99%+ - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Dithis compound | 66778-08-3 [chemicalbook.com]

Phenyl Phosphate Disodium Salt Dihydrate: An In-depth Technical Guide to its Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl phosphate (B84403) disodium (B8443419) salt dihydrate is a versatile and widely utilized organophosphate compound in the field of biochemistry. Its primary role is as a chromogenic substrate for a variety of phosphatases, enzymes that catalyze the hydrolysis of phosphomonoesters. The enzymatic cleavage of the phosphate group from phenyl phosphate yields phenol (B47542) and inorganic phosphate. The production of phenol can be readily quantified, most commonly through colorimetric or spectrophotometric methods, making phenyl phosphate an invaluable tool for assaying phosphatase activity. This technical guide provides a comprehensive overview of the applications of phenyl phosphate disodium salt dihydrate in biochemistry, with a focus on its use in enzyme assays, the study of enzyme kinetics, and its emerging roles in drug development.

Core Applications in Biochemical Assays

Phenyl phosphate disodium salt serves as a substrate for several classes of phosphatases, enabling the quantification of their activity in various biological samples.

Alkaline Phosphatase (ALP) Assays

Alkaline phosphatases exhibit optimal activity at alkaline pH. The hydrolysis of phenyl phosphate by ALP is a cornerstone of clinical diagnostics and biochemical research. The liberated phenol can be detected using several methods, a common one being the reaction with 4-aminoantipyrine (B1666024) and an oxidizing agent (like potassium ferricyanide) to form a colored product, which can be measured spectrophotometrically.[1]

Acid Phosphatase (ACP) Assays

Acid phosphatases function optimally in acidic environments. Phenyl phosphate is also a suitable substrate for ACPs. A continuous spectrophotometric assay has been developed that directly measures the formation of phenol in an acidic solution, avoiding the need for reaction termination and pH adjustment.[2] This allows for real-time monitoring of enzyme activity.

Protein Tyrosine Phosphatase (PTP) Assays

While p-nitrophenyl phosphate (pNPP) is more commonly cited in the literature for PTP assays due to the direct colorimetric readout of the p-nitrophenolate ion, phenyl phosphate can also be employed. The principle remains the same: enzymatic dephosphorylation yields a product that can be quantified. PTPs are crucial regulators of signal transduction pathways, and assays utilizing phenyl phosphate or its analogs are vital for studying their activity and for screening potential inhibitors.

Quantitative Data on Enzyme Kinetics

The kinetic parameters Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial for characterizing enzyme-substrate interactions. The following tables summarize reported kinetic data for various phosphatases with phenyl phosphate or the closely related substrate, p-nitrophenyl phosphate (pNPP).

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| E. coli | p-Nitrophenyl phosphate | 0.029 | 0.0254 (mM/min) | 8.0 | 37 | [3] |

| Human Placenta | p-Nitrophenyl phosphate | Increased in reverse micelles | Decreased in reverse micelles | 10.0 | 37 | [4] |

| Bovine Intestinal Mucosa | Phenyl phosphate | 1.1 | - | 9.8 | - | [5] |

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Human Prostatic | Phenyl phosphate | - | - | 3.8 - 5.7 | - | [2] |

| Macrotyloma uniflorum seeds | p-Nitrophenyl phosphate | 0.934 | 1.333 (mM/min) | 5.0 | 50 | [6] |

| Melon seedling | p-Nitrophenyl phosphate | 0.175 | 42 | 5.0 | 50 | |

| Wheat Germ | p-Nitrophenyl phosphate | 0.108 | 90.09 | 5.0 | - | [7] |

| Potato | p-Nitrophenyl phosphate | 1.25 | - | 4.8 | 37 |

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference(s) |

| PTP1B (human) | p-Nitrophenyl phosphate | - | - | - | 7.2 | [3] |

| SHP-2 (human) | p-Nitrophenyl phosphate | - | - | - | - | [2] |

Detailed Experimental Protocols

Protocol 1: Alkaline Phosphatase Activity Assay (Colorimetric)

This protocol is a generalized procedure for determining ALP activity using phenyl phosphate disodium salt.

Materials:

-

Assay Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 10.0.

-

Substrate Solution: 5 mM Phenyl phosphate disodium salt dihydrate in Assay Buffer.

-

Color Reagent A: 60 mM 4-Aminoantipyrine.

-

Color Reagent B: 150 mM Potassium ferricyanide.

-

Stop Solution: 75 mM Sodium arsenate.[1]

-

Enzyme Sample: Diluted appropriately in a suitable buffer.

-

Phenol Standard Solutions: For generating a standard curve.

Procedure:

-

Prepare a reaction mixture by combining the Assay Buffer and Substrate Solution.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme sample to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Add Color Reagent A, followed by Color Reagent B, and mix well.

-

Measure the absorbance of the resulting colored product at 510 nm.

-

Determine the concentration of phenol produced by comparing the absorbance to a standard curve prepared with known concentrations of phenol.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (a unit is often defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions).

Protocol 2: Acid Phosphatase Activity Assay (Continuous Spectrophotometric)

This protocol allows for the continuous monitoring of ACP activity.[2]

Materials:

-

Assay Buffer: 50 mM Acetate buffer, pH 5.0.

-

Substrate Solution: A stock solution of Phenyl phosphate disodium salt dihydrate in water.

-

Enzyme Sample: Diluted appropriately in a suitable buffer.

-

Spectrophotometer capable of measuring absorbance at a wavelength where phenol absorbs in acidic conditions (e.g., 270 nm).

Procedure:

-

Set the spectrophotometer to the desired wavelength and temperature (e.g., 25°C).

-

In a cuvette, add the Assay Buffer and the desired concentration of the Phenyl phosphate substrate.

-

Place the cuvette in the spectrophotometer and record a baseline absorbance.

-

Initiate the reaction by adding the enzyme sample to the cuvette and mix quickly.

-

Continuously record the change in absorbance over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The rate of phenol production can be calculated using the molar extinction coefficient of phenol under the assay conditions.

-

Enzyme activity can then be calculated.

Visualizing Biochemical Processes with Graphviz

Experimental Workflow for a Generic Phosphatase Assay

The following DOT script generates a flowchart illustrating the key steps in a typical colorimetric phosphatase assay.

A generalized workflow for a colorimetric phosphatase assay.

Insulin (B600854) Signaling Pathway and the Role of PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the downstream signal.[4] The following diagram illustrates this regulatory role.

Negative regulation of the insulin signaling pathway by PTP1B.

Phenyl Phosphate in Drug Development

Beyond its role as an enzyme substrate, the phenyl phosphate moiety is of growing interest in drug development, primarily in the design of prodrugs.

Phenyl Phosphate as a Leaving Group in Prodrug Synthesis

Phosphorylation is a common strategy to create prodrugs with improved solubility, stability, or targeted delivery. In many of these designs, a phosphate group is attached to the parent drug, which is then cleaved in vivo by endogenous phosphatases to release the active compound. The phenyl group, when part of the phosphate ester, can act as a leaving group during the synthesis of these phosphorylated prodrugs. For instance, in the synthesis of phosphoramidate (B1195095) prodrugs, which are designed to deliver nucleoside monophosphates intracellularly for antiviral or anticancer therapy, aryl phosphorochloridates (including phenyl derivatives) are key reagents. These reagents allow for the attachment of the phosphate group to the nucleoside, with the phenyl group being subsequently displaced by an amino acid ester to form the final phosphoramidate structure.

Phenyl Phosphate Derivatives in Anticancer and Antiviral Prodrugs

The "ProTide" approach is a prominent example where aryl phosphate derivatives are used to mask the charge of a nucleoside monophosphate, enhancing its cell permeability. This strategy has been successfully applied to develop potent antiviral agents. In some cases, phenyl esters of bisphosphonates have been shown to improve the anticancer properties of the parent compounds in vivo.[4] Furthermore, the phenyl group itself can be a part of the bioactive molecule, and phosphorylation is used to create a prodrug. For example, phenyl derivatives have been investigated as novel antimitotic agents targeting specific enzymes in cancer cells.

Conclusion

Phenyl phosphate disodium salt dihydrate is a fundamental tool in biochemistry, primarily enabling the straightforward and reliable measurement of phosphatase activity. Its utility extends from basic research in enzyme kinetics to clinical diagnostics. The development of continuous assays has further enhanced its applicability. Moreover, the phenyl phosphate moiety is proving to be a valuable component in the rational design of prodrugs, particularly in the fields of antiviral and anticancer therapy. The principles governing its enzymatic cleavage and its chemical reactivity as a leaving group are being harnessed to create more effective therapeutic agents. This guide has provided a comprehensive overview of these applications, offering researchers, scientists, and drug development professionals a solid foundation for utilizing this versatile compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel synthesis of antiviral nucleoside phosphoramidate and thiophosphoramidate prodrugs via nucleoside H-phosphonamidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Sodium Phenyl Phosphate in Advancing Enzyme Kinetics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of enzyme kinetics, the choice of substrate is paramount to the accuracy and relevance of experimental findings. Sodium phenyl phosphate (B84403) has long stood as a cornerstone substrate for the study of phosphatases, a ubiquitous class of enzymes that catalyze the hydrolysis of phosphate monoesters. Its simple structure, coupled with the readily detectable product of its enzymatic cleavage—phenol (B47542)—has made it an invaluable tool for characterizing enzyme activity, elucidating reaction mechanisms, and screening for novel inhibitors. This technical guide provides a comprehensive overview of the role of sodium phenyl phosphate in enzyme kinetics, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological and experimental workflows.

Sodium Phenyl Phosphate as a Substrate for Phosphatases

Sodium phenyl phosphate is widely employed as a chromogenic substrate for various phosphatases, most notably alkaline phosphatase (ALP) and acid phosphatase (ACP). The enzymatic hydrolysis of sodium phenyl phosphate yields phenol and inorganic phosphate. The liberated phenol can then be quantified, often through a colorimetric reaction, to determine the rate of the enzymatic reaction.

Alkaline Phosphatase (ALP)

Alkaline phosphatases exhibit optimal activity at alkaline pH and are involved in a myriad of physiological processes, including bone mineralization and signal transduction. Assays using sodium phenyl phosphate are fundamental to studying ALP kinetics and have been instrumental in characterizing isoenzymes from various tissues such as the intestine, liver, and bone.

Acid Phosphatase (ACP)

Acid phosphatases, which function optimally under acidic conditions, are also routinely studied using sodium phenyl phosphate. A notable example is prostatic acid phosphatase (PAP), a biomarker for prostate cancer. Kinetic studies using this substrate have provided insights into the enzyme's cooperative binding mechanisms.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies that have utilized sodium phenyl phosphate to investigate enzyme kinetics.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for Phosphatases with Sodium Phenyl Phosphate

| Enzyme Source | pH | Km (mM) | Vmax | Reference |

| Rat Intestinal Alkaline Phosphatase | 9.8 | 1.1 | Not Specified | [2] |

| Human Prostatic Acid Phosphatase | 5.5 | K(0.5) = Not specified (sigmoidal kinetics) | Not Specified | [1] |

| Calf Duodenal Alkaline Phosphatase | Not Specified | 1.1 | Not Specified | [2] |

| Human Serum Alkaline Phosphatase | 9.8 | 0.645 | Not Specified | [2] |

Table 2: Inhibition Constants (IC50 and Ki) for Phosphatase Inhibitors Using Sodium Phenyl Phosphate as Substrate

| Enzyme | Inhibitor | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| Calf Intestinal Alkaline Phosphatase | Pyrazolo-oxothiazolidine (compound 7g) | Non-competitive | 0.045 | Not Specified | [3][4][5][6] |

| Calf Intestinal Alkaline Phosphatase | Monopotassium phosphate | Not Specified | 5.242 | Not Specified | [3][4][5][6] |

| Rat Intestinal Alkaline Phosphatase | L-Phenylalanine | Uncompetitive | Not Specified | Not specified (pH-dependent) | [2][7] |

| Human Liver Alkaline Phosphatase | Bromo-levamisole | Uncompetitive | Not Specified | 2.8 | [8] |

| Bovine Milk Fat Globule Membrane ALP | Levamisole | Uncompetitive | 49 | 45 | [9] |

| Human Liver Alkaline Phosphatase | Cimetidine (B194882) | Uncompetitive | Not Specified | 3200 | [8] |

Experimental Protocols

A detailed methodology for a standard phosphatase assay using sodium phenyl phosphate is provided below. This protocol is based on the widely used King-Armstrong method and incorporates the colorimetric detection of phenol using 4-aminoantipyrine (B1666024).[10][11][12][13][14][15]

Protocol: Colorimetric Assay of Alkaline Phosphatase Activity

1. Reagent Preparation:

-

Buffer-Substrate Solution (pH 10.0):

-

Dissolve 1.09 g of disodium (B8443419) phenyl phosphate in approximately 80 mL of 0.1 M sodium carbonate-bicarbonate buffer (pH 10.0).

-

Adjust the final volume to 100 mL with the same buffer. This solution should be prepared fresh.

-

-

4-Aminoantipyrine (4-AAP) Solution (0.5% w/v):

-

Dissolve 0.5 g of 4-aminoantipyrine in 100 mL of distilled water.

-

-

Potassium Ferricyanide (B76249) Solution (2% w/v):

-

Dissolve 2 g of potassium ferricyanide in 100 mL of distilled water.

-

-

Phenol Standard Stock Solution (1 mg/mL):

-

Dissolve 100 mg of phenol in 100 mL of distilled water.

-

-

Working Phenol Standards:

-

Prepare a series of dilutions from the stock solution (e.g., 0.01, 0.02, 0.05, 0.1 mg/mL) in distilled water.

-

2. Enzyme Assay Procedure:

-

Pipette 1.0 mL of the Buffer-Substrate Solution into a series of test tubes.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of the enzyme solution (e.g., serum sample) to each tube at timed intervals.

-

Incubate the reaction mixture at 37°C for exactly 15 minutes.

-

Stop the reaction by adding 0.8 mL of 0.5 M NaOH.

-

Prepare a blank for each sample by adding the enzyme solution after the addition of NaOH.

-

Add 1.2 mL of 0.5 M sodium bicarbonate solution.

-

Add 1.0 mL of 4-AAP solution, followed by 1.0 mL of potassium ferricyanide solution. Mix well after each addition.

-

Allow the color to develop for 15 minutes at room temperature.

-

Measure the absorbance of the solution at 510 nm against a reagent blank.

3. Standard Curve and Calculation:

-

Prepare a standard curve by treating the working phenol standards in the same manner as the enzyme reaction tubes (steps 7-10 of the assay procedure).

-

Plot the absorbance values of the standards against their corresponding phenol concentrations.

-

Determine the concentration of phenol produced in the enzyme reaction from the standard curve.

-

Enzyme activity is typically expressed in King-Armstrong units, where one unit is defined as the amount of enzyme that liberates 1 mg of phenol in 15 minutes under the assay conditions.[10]

Mandatory Visualizations

Signaling Pathway: Regulation of the MAPK Pathway by Phosphatases

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The activity of this pathway is tightly controlled by a series of phosphorylation and dephosphorylation events. Phosphatases, which can be assayed using sodium phenyl phosphate, play a critical role in downregulating the MAPK pathway by dephosphorylating key kinase components.

Experimental Workflow: Enzyme Kinetic Assay

The following diagram illustrates the typical workflow for determining enzyme kinetics using sodium phenyl phosphate as a substrate and a colorimetric detection method.

Conclusion

Sodium phenyl phosphate remains a fundamental and versatile substrate in the field of enzyme kinetics. Its utility in characterizing the activity of a wide range of phosphatases, coupled with straightforward and robust detection methods, ensures its continued relevance in both basic research and drug development. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for scientists seeking to employ this classic substrate in their investigations. Furthermore, the visualization of its application within the broader context of cellular signaling and experimental design highlights its integral role in advancing our understanding of enzymatic processes.

References

- 1. Cooperative kinetics of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.uwec.edu [chem.uwec.edu]

- 3. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies [mdpi.com]

- 4. [PDF] Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies | Semantic Scholar [semanticscholar.org]

- 5. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. Competitive, uncompetitive, and mixed inhibitors of the alkaline phosphatase activity associated with the isolated brush border membrane of the tapeworm Hymenolepis diminuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. exceldiag.com [exceldiag.com]

- 13. scribd.com [scribd.com]

- 14. King-Armstrong Phosphatase Estimation by the Determination of Liberated Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Consideration on the King-Armstrong method and on the kinetic method for the measurement of the alkaline phosphatase activity in serum (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Phenyl Phosphate: A Versatile Substrate for Generic Phosphatase Activity Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatases are a critical class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing phosphate (B84403) groups from a wide array of substrates. This dephosphorylation is a fundamental regulatory mechanism in numerous cellular processes, including signal transduction, cell growth, and differentiation. Consequently, the study of phosphatase activity is paramount in various fields of biological research and drug discovery. Sodium phenyl phosphate and its derivative, p-nitrophenyl phosphate (pNPP), have long been established as versatile and reliable generic substrates for the colorimetric determination of phosphatase activity. Their broad specificity allows for the detection of various types of phosphatases, including alkaline phosphatases (ALPs), acid phosphatases (ACPs), and protein tyrosine phosphatases (PTPs).

This technical guide provides a comprehensive overview of the use of sodium phenyl phosphate and pNPP as generic phosphatase substrates. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret phosphatase assays effectively. This guide includes detailed experimental protocols, a compilation of quantitative data, and visual representations of relevant signaling pathways and experimental workflows.

Principle of the Assay

The enzymatic assay using sodium phenyl phosphate or pNPP is based on a straightforward colorimetric principle. The phosphatase enzyme catalyzes the hydrolysis of the substrate, cleaving the phosphate group and releasing phenol (B47542) or p-nitrophenol, respectively.

-

Sodium Phenyl Phosphate: The liberated phenol can be subsequently detected by a colorimetric reaction, often involving 4-aminoantipyrine (B1666024) and an oxidizing agent (e.g., potassium ferricyanide) to produce a colored quinoneimine dye.

-

p-Nitrophenyl Phosphate (pNPP): The product, p-nitrophenol, is a chromophore that exhibits a distinct yellow color under alkaline conditions, with a maximum absorbance at 405 nm. The intensity of the color produced is directly proportional to the amount of product formed and, therefore, to the phosphatase activity in the sample.

Data Presentation: Quantitative Parameters

The efficiency of a phosphatase in hydrolyzing a substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value is the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate—a lower Km signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km, where kcat (the turnover number) is derived from Vmax.

The following tables summarize the kinetic parameters of various phosphatases with sodium phenyl phosphate and p-nitrophenyl phosphate. It is important to note that these values are highly dependent on experimental conditions such as pH, temperature, and buffer composition.

Table 1: Kinetic Parameters of Various Phosphatases with p-Nitrophenyl Phosphate (pNPP)

| Phosphatase Type | Enzyme Source | Km (mM) | Vmax (various units) | Optimal pH |

| Alkaline Phosphatase (ALP) | Calf Intestine | 0.4 - 0.76 | 1.6 - 3.12 µmol/min/unit | 9.5 - 11.0 |

| Alkaline Phosphatase (ALP) | E. coli | ~0.04 | Not specified in comparable units | Alkaline |

| Acid Phosphatase (ACP) | Potato | Not specified | Not specified | 5.5 |

| Protein Tyrosine Phosphatase (PTP) | PTP1B (Human) | 2.29 ± 0.21 | 13.36 ± 2.87 s-1 (kcat) | 7.0 |

| Protein Tyrosine Phosphatase (PTP) | General | 0.5 - 10 | Not specified in comparable units | Neutral |

Table 2: Kinetic Parameters of Phosphatases with Sodium Phenyl Phosphate

| Phosphatase Type | Enzyme Source | Km (mM) | Vmax (various units) | Optimal pH |

| Alkaline Phosphatase (ALP) | Calf Intestine | 1.1 | Not specified in comparable units | 9.8 |

| Acid Phosphatase (ACP) | Human Prostate | Exhibits positive cooperativity (K0.5) | Not specified | 5.5 |

Experimental Protocols

The following are detailed methodologies for performing phosphatase assays using sodium phenyl phosphate and pNPP. These protocols can be adapted for various sample types, including purified enzymes, cell lysates, and tissue homogenates.

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay using p-Nitrophenyl Phosphate (pNPP)

Materials:

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator at 37°C

-

Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl2, pH 9.8

-

pNPP Substrate Solution (10 mM): Dissolve pNPP disodium (B8443419) salt in Assay Buffer to a final concentration of 10 mM. Prepare this solution fresh before each experiment and protect it from light.

-

Stop Solution: 3 M NaOH

-

Enzyme Sample: Purified ALP or biological sample containing ALP activity.

-

p-Nitrophenol (pNP) Standard Solution (1 mM): For creating a standard curve.

Procedure:

-

p-Nitrophenol Standard Curve Preparation:

-

Prepare a series of dilutions of the 1 mM pNP standard solution in the Assay Buffer to obtain concentrations ranging from 0 to 100 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate in triplicate.

-

Add 100 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance values against the known pNP concentrations to generate a standard curve.

-

-

Enzyme Reaction:

-

Add 50 µL of the enzyme sample to the wells of the 96-well plate. For a blank control, add 50 µL of the appropriate buffer without the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed pNPP Substrate Solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range of the assay.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm.

-

Subtract the average absorbance of the blank wells from the absorbance of the sample wells.

-

Determine the amount of pNP produced in each sample well by using the standard curve.

-

Calculate the ALP activity, typically expressed in units per milliliter (U/mL) or units per milligram of protein (U/mg). One unit of ALP is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute at 37°C.

-

Protocol 2: Acid Phosphatase (ACP) Activity Assay using Sodium Phenyl Phosphate

Materials:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 510 nm

-

Water bath at 37°C

-

Citrate Buffer (0.1 M, pH 4.8): Prepare by dissolving citric acid in water and adjusting the pH to 4.8 with NaOH.

-

Substrate Solution (5 mM Disodium Phenyl Phosphate): Dissolve disodium phenyl phosphate in Citrate Buffer.

-

4-Aminoantipyrine (AAP) Reagent: Prepare a solution of 4-aminoantipyrine in water.

-

Potassium Ferricyanide (B76249) Reagent: Prepare a solution of potassium ferricyanide in water.

-

Phenol Standard Solution (1 mg/mL): For creating a standard curve.

-

Enzyme Sample: Purified ACP or biological sample.

Procedure:

-

Phenol Standard Curve Preparation:

-

Prepare a series of dilutions of the phenol standard solution in water to obtain concentrations ranging from 0 to 100 µg/mL.

-

To 1.0 mL of each standard, add the AAP and potassium ferricyanide reagents according to the specific detection kit instructions to develop the color.

-

Measure the absorbance at 510 nm.

-

Plot the absorbance values against the known phenol concentrations.

-

-

Enzyme Reaction:

-

Add 0.5 mL of the Substrate Solution to test tubes and pre-warm them in a 37°C water bath for 5 minutes.

-

Add 0.1 mL of the enzyme sample to each tube and incubate for exactly 30 minutes at 37°C.

-

Stop the reaction by adding the color development reagents (AAP and potassium ferricyanide).

-

-

Data Analysis:

-

Measure the absorbance at 510 nm.

-

Determine the amount of phenol produced from the standard curve.

-

Calculate the ACP activity.

-

Protocol 3: Protein Tyrosine Phosphatase (PTP) Activity Assay using p-Nitrophenyl Phosphate (pNPP)

Materials:

-

96-well clear, flat-bottom microplate

-

Microplate reader

-

PTP Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT.

-

pNPP Substrate Solution (10 mM): Dissolve pNPP in PTP Assay Buffer.

-

Enzyme Sample: Purified PTP or immunoprecipitated PTP.

Procedure:

-

Enzyme Reaction:

-

Add 40 µL of the enzyme sample to the wells.

-

Add 10 µL of the pNPP Substrate Solution to start the reaction.

-

Incubate at 30°C for 10-30 minutes.

-

Stop the reaction by adding 150 µL of 0.2 M NaOH.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm.

-

Calculate the PTP activity using the molar extinction coefficient of p-nitrophenol (1.8 x 104 M-1cm-1).

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways where phosphatases, which can be assayed using sodium phenyl phosphate or pNPP, play a crucial role.

Experimental Workflows

The following diagrams illustrate the general workflows for the phosphatase assays described.

Conclusion

Sodium phenyl phosphate and its chromogenic analog, pNPP, remain indispensable tools for the generic measurement of phosphatase activity. Their ease of use, cost-effectiveness, and applicability to a wide range of phosphatases make them suitable for both routine enzyme activity measurements and high-throughput screening applications. This technical guide has provided a comprehensive resource for researchers, offering detailed protocols, quantitative data for various phosphatases, and visual aids to facilitate a deeper understanding of the underlying principles and applications. By following the methodologies outlined and considering the specific kinetic parameters of the enzyme under investigation, researchers can confidently and accurately assess phosphatase activity, thereby advancing our understanding of cellular regulation and aiding in the development of novel therapeutics.

Hydrolysis of Sodium Phenyl Phosphate by Phosphatases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatases are a ubiquitous class of enzymes that catalyze the hydrolysis of phosphomonoesters, playing a critical role in a myriad of cellular processes, including signal transduction, metabolic regulation, and bone mineralization.[1][2] The synthetic substrate, sodium phenyl phosphate (B84403), serves as a valuable tool for the in vitro characterization of phosphatase activity. This technical guide provides an in-depth overview of the hydrolysis of sodium phenyl phosphate by acid and alkaline phosphatases, detailing experimental protocols, summarizing key quantitative data, and illustrating experimental workflows. A comprehensive understanding of these enzymatic reactions is pivotal for research in enzymology and for the development of therapeutic agents targeting phosphatase activity.[2]

Introduction to Phosphatases and Sodium Phenyl Phosphate

Phosphatases are hydrolase enzymes that remove a phosphate group from a substrate by hydrolyzing phosphoric acid monoesters.[1] This process, known as dephosphorylation, is fundamental to cellular regulation.[1] Phosphatases are broadly classified based on their optimal pH into two major categories: acid phosphatases (optimal pH < 7.0) and alkaline phosphatases (optimal pH > 7.0).[3]

Sodium phenyl phosphate is a non-specific substrate commonly used in colorimetric assays to determine the activity of various phosphatases. The enzymatic hydrolysis of sodium phenyl phosphate yields phenol (B47542) and inorganic phosphate. The liberated phenol can then be reacted with a chromogenic agent, such as 4-aminoantipyrine (B1666024), to produce a colored compound that can be quantified spectrophotometrically.[4] This allows for the determination of the enzyme's catalytic efficiency and kinetic parameters.

Quantitative Data on Phosphatase Activity

The efficiency of sodium phenyl phosphate hydrolysis is dependent on the specific phosphatase, its source, and the reaction conditions. The following tables summarize key quantitative data for acid and alkaline phosphatases acting on phenyl phosphate and its commonly used analogue, p-nitrophenyl phosphate (pNPP).

Table 1: Kinetic Parameters for Acid Phosphatase Hydrolysis of Phenyl Phosphate and Derivatives

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH |

| Sweet Potato | p-Nitrophenyl phosphate bis(cyclohexylammonium) | 8.86 - 11.13 | Not Reported | 1343 - 1512 h⁻¹ | 5.0 |

| Wheat Germ | D-glucose 6-phosphate disodium (B8443419) hydrate | 1.7 | Not Reported | Not Reported | 5.0 |

| Potato | D-glucose 6-phosphate disodium hydrate | 1.9 | Not Reported | Not Reported | 5.0 |

| Human Prostatic | Phenyl phosphate | Not Reported | Not Reported | Not Reported | 3.8, 4.5, 5.7 |

Data is compiled from multiple sources. Note that substrates and units may vary between studies.[5][6]

Table 2: Kinetic Parameters for Alkaline Phosphatase Hydrolysis of Phenyl Phosphate and Derivatives

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH |

| E. coli | Not Specified | 1.21 - 1.63 | Not Reported | Not Reported | 10.4 |

| Bovine Intestinal Mucosa | p-Nitrophenyl phosphate | Not Reported | Not Reported | Not Reported | ~10.0 |

| Human Liver | Pyrophosphate | Not Reported | Not Reported | Not Reported | Not Reported |

| Human Small Intestine | Pyrophosphate | Not Reported | Not Reported | Not Reported | Not Reported |

Data is compiled from multiple sources. Note that substrates and units may vary between studies.[6][7][8]

Table 3: Inhibitors of Phosphatase Activity on Phenyl Phosphate and Derivatives

| Phosphatase Type | Inhibitor | Inhibition Type | K_i_ Value |

| Alkaline Phosphatase | Sodium β-glycerophosphate | Not Specified | Not Specified |

| Alkaline Phosphatase | Disodium phenyl phosphate | Not Specified | Not Specified |

| Alkaline Phosphatase | Sodium arsenate | Not Specified | Not Specified |

| Alkaline Phosphatase | l-Phenylalanine | Non-competitive | Not Specified |

| Alkaline Phosphatase | Arsenate | Competitive | Not Specified |

| Alkaline Phosphatase | Phosphate | Competitive | Not Specified |

Data compiled from various studies.[4][8][9]

Experimental Protocols

The following sections provide detailed methodologies for the assay of phosphatase activity using sodium phenyl phosphate as a substrate.

General Phosphatase Activity Assay

This protocol is a generalized procedure for determining phosphatase activity. Specific conditions such as pH, temperature, and substrate concentration should be optimized for the particular enzyme being studied.

Materials:

-

Disodium phenyl phosphate (substrate)

-

Buffer solution (e.g., citrate (B86180) buffer for acid phosphatase, carbonate-bicarbonate buffer for alkaline phosphatase)

-

Phosphatase enzyme solution

-

4-Aminoantipyrine (AAP) solution

-

Potassium ferricyanide (B76249) solution

-

Sodium arsenate (optional, as a stopping reagent)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a buffer-substrate solution by dissolving disodium phenyl phosphate in the appropriate buffer to the desired concentration (e.g., 5 mmol/L).[4]

-

Enzyme Incubation: Add a known amount of the enzyme solution to the buffer-substrate solution and incubate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).[4]

-

Reaction Termination: Stop the enzymatic reaction by adding a stopping reagent. Sodium arsenate can be used to inhibit further enzyme activity.[4] Alternatively, changing the pH drastically by adding NaOH can also terminate the reaction.[4]

-

Color Development: Add 4-aminoantipyrine and potassium ferricyanide to the mixture. The phenol produced from the hydrolysis of phenyl phosphate reacts with these reagents to form a colored product.[4]

-

Spectrophotometric Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.[4]

-

Quantification: Determine the amount of phenol produced by comparing the absorbance to a standard curve prepared with known concentrations of phenol. Enzyme activity can then be calculated and expressed in appropriate units (e.g., µmol of product formed per minute per mg of protein).

Continuous Spectrophotometric Assay for Acid Phosphatase

This method allows for the continuous monitoring of phenol production, enabling the determination of initial reaction rates.[5]

Materials:

-

Phenyl phosphate (substrate)

-

Acidic buffer (e.g., citrate buffer, pH 3.8-5.7)

-

Human prostatic acid phosphatase

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Prepare a reaction mixture containing the acidic buffer and phenyl phosphate in a cuvette.

-

Initiate the reaction by adding the acid phosphatase solution to the cuvette.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at a wavelength where phenol absorbs, continuously over time.[5]

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Kinetic constants such as K_m_ and k_cat_ can be determined by measuring the initial rates at various substrate concentrations.[5]

Visualizations

The following diagrams illustrate the general workflow for a phosphatase assay and the enzymatic hydrolysis reaction.

Caption: General workflow for a colorimetric phosphatase assay.

Caption: Enzymatic hydrolysis of sodium phenyl phosphate.

Conclusion

The hydrolysis of sodium phenyl phosphate is a cornerstone reaction for the characterization of phosphatase activity. The protocols and data presented in this guide offer a comprehensive resource for researchers in academic and industrial settings. A thorough understanding of the kinetics and mechanisms of this reaction is essential for elucidating the roles of phosphatases in health and disease and for the development of novel therapeutics that target these critical enzymes. The versatility of assays employing sodium phenyl phosphate and its derivatives ensures their continued relevance in the field of enzymology.

References

- 1. Phosphatase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. sserc.org.uk [sserc.org.uk]

- 4. karger.com [karger.com]

- 5. Continuous assay for acid phosphatase using phenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. 3hbiomedical.com [3hbiomedical.com]

- 8. Inhibition of the orthophosphatase and pyrophosphatase activities of human alkaline-phosphatase preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of sodium -glycerophosphate and disodium phenyl phosphate as inhibitors of alkaline phosphatase in determination of 5'-nucleotidase activity of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Sodium Phenyl Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals